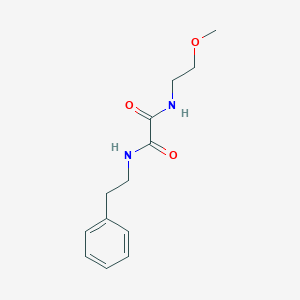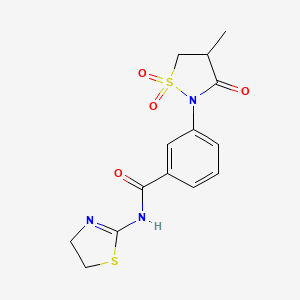
N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide, also known as MPEDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a diamide derivative, and it is synthesized through a multi-step process that involves the reaction of 2-phenylethylamine and 2-methoxyethyl isocyanate.
作用機序
The mechanism of action of N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes can then interact with biological molecules, such as enzymes and receptors, to modulate their activity. The precise mechanism of action of N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide may vary depending on the specific application and the metal ion involved.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In drug delivery systems, N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide complexes have been shown to enhance the solubility and bioavailability of drugs, leading to improved therapeutic outcomes. In material science, N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide has been used to synthesize MOFs with unique properties, such as high surface area and selective adsorption. In analytical chemistry, N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide has been used to improve the sensitivity and selectivity of chiral derivatization methods.
実験室実験の利点と制限
N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide has several advantages as a research tool, including its high yield, stability, and versatility. However, there are also some limitations to its use in lab experiments. For example, the synthesis process can be time-consuming and requires specialized equipment and expertise. Additionally, the formation of stable complexes with metal ions can be affected by factors such as pH, temperature, and the presence of other ligands.
将来の方向性
There are many potential future directions for research on N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide, including the development of new drug delivery systems, the synthesis of novel MOFs with unique properties, and the optimization of chiral derivatization methods. Some specific areas of interest include the investigation of N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide complexes with different metal ions, the development of targeted drug delivery systems using N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide, and the synthesis of MOFs with specific applications in areas such as catalysis and gas storage.
Conclusion:
In conclusion, N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide is a versatile and promising research tool with potential applications in various fields. Its synthesis method is efficient, and it has been shown to have a range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also many potential future directions for research on N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide. Overall, N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide is a valuable compound for scientific research, and its potential applications are worthy of further investigation.
合成法
The synthesis of N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide involves a multi-step process that starts with the reaction of 2-phenylethylamine and 2-methoxyethyl isocyanate. The reaction produces the intermediate product, N-(2-methoxyethyl)-N'-(2-phenylethyl)urea, which is then treated with thionyl chloride to produce N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide. The overall synthesis process is efficient, and the yield of N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide is high.
科学的研究の応用
N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide has been investigated for its potential as a drug delivery system due to its ability to form stable complexes with metal ions. In material science, N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide has been studied for its potential as a ligand in the synthesis of metal-organic frameworks (MOFs). In analytical chemistry, N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide has been used as a chiral derivatizing agent for the enantioselective determination of amino acids and other chiral compounds.
特性
IUPAC Name |
N'-(2-methoxyethyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-18-10-9-15-13(17)12(16)14-8-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOFXSZLVLVHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({[(diphenylacetyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5149983.png)
![methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5149989.png)


![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5150009.png)

![(5-bromo-2-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5150016.png)
![N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide](/img/structure/B5150022.png)
![4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5150037.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5150040.png)
![6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5150057.png)
![1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5150062.png)
